molecular formula C10H11ClN2O2 B1428201 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-72-4

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1428201
M. Wt: 226.66 g/mol
InChI Key: DQPMVEWAIWMTMO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Herbicidal Properties

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate varying biological properties related to herbicide effectiveness. Conformational and intramolecular hydrogen bonding analyses reveal differences in molecular conformations impacting their herbicidal effectiveness, including post-emergence and pre-emergence selectivities (Andrea et al., 1990).

Synthesis of 7-Azaindole Derivatives

These compounds are versatile building blocks for synthesizing 7-azaindole derivatives, with applications in various chemical syntheses. They enable simple nucleophilic displacement reactions to create substituted derivatives (Figueroa‐Pérez et al., 2006).

Synthesis of Macrocyclic Antibiotics

6-Dimethoxymethyl derivatives are integral in synthesizing macrocyclic antibiotics like GE 2270 A. This process involves converting cyano and dimethoxymethyl groups to thiazolyl groups, crucial for creating complex antibiotic structures (Okumura et al., 1998).

Formation of Pyrazolo[3,4-b]Pyrrolo[2,3-d]Pyridines

These compounds can be converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, which have potential applications in various chemical and pharmaceutical syntheses (Toche et al., 2008).

Utility in Heterocyclic Systems Synthesis

3-Chloro derivatives of these compounds are used in constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties. This demonstrates their versatility in synthesizing complex organic compounds with potential pharmaceutical applications (Ibrahim et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPMVEWAIWMTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C2C=CNC2=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
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5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
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5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
Reactant of Route 6
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